10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0^{3,8}.0^{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one
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Overview
Description
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the 3-methylphenyl group and other functional groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 10-Phenyl-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one
- 10-(4-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one
Uniqueness
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
Molecular Formula |
C23H17NOS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
11-(3-methylphenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H17NOS/c1-14-7-6-8-15(13-14)23-20-21(16-9-2-3-10-17(16)22(20)25)24-18-11-4-5-12-19(18)26-23/h2-13,20,23H,1H3 |
InChI Key |
HEBTXPGHJAJQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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